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Compound of Interest

Compound Name:
1-(Benzylamino)-2-methylpropan-

2-OL

Cat. No.: B1281687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic characteristics of 1-(benzylamino)-2-methylpropan-2-ol.
Due to the absence of publicly available experimental NMR data for this specific compound,

this guide presents predicted spectral data based on established principles of NMR

spectroscopy and analysis of structurally analogous compounds. This document also includes

a comprehensive, standardized experimental protocol for the acquisition of ¹H and ¹³C NMR

spectra for small organic molecules, which is applicable to the title compound. A structural

diagram with atom numbering is provided for clear correlation with the predicted spectral data.

Introduction
1-(benzylamino)-2-methylpropan-2-ol is a substituted amino alcohol of interest in synthetic

and medicinal chemistry. Its structure combines a benzylamine moiety with a tertiary alcohol,

features that are common in various biologically active molecules. NMR spectroscopy is an

essential tool for the structural elucidation and purity assessment of such compounds. This

guide aims to provide a foundational understanding of the expected ¹H and ¹³C NMR spectra of

1-(benzylamino)-2-methylpropan-2-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1281687?utm_src=pdf-interest
https://www.benchchem.com/product/b1281687?utm_src=pdf-body
https://www.benchchem.com/product/b1281687?utm_src=pdf-body
https://www.benchchem.com/product/b1281687?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer: Extensive searches of scientific literature and spectral databases did not yield

experimental ¹H or ¹³C NMR data for 1-(benzylamino)-2-methylpropan-2-ol. The data

presented herein are predictions based on the analysis of its chemical structure and known

chemical shifts of similar structural fragments.

Predicted NMR Data
The predicted ¹H and ¹³C NMR data for 1-(benzylamino)-2-methylpropan-2-ol are

summarized in the tables below. The predictions are based on the additive effects of

substituents on chemical shifts and comparison with known spectral data of related compounds

such as benzylamine and 2-amino-2-methyl-1-propanol.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 1-(benzylamino)-2-methylpropan-2-ol is expected to

exhibit signals corresponding to the aromatic protons of the benzyl group, the benzylic

methylene protons, the methylene protons adjacent to the amino group, the two methyl groups,

and the hydroxyl and amine protons.
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Atom Number

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity
Integration Notes

H-1', H-5' 7.25 - 7.40 Multiplet 2H
Ortho-protons of

the phenyl ring.

H-2', H-4' 7.25 - 7.40 Multiplet 2H
Meta-protons of

the phenyl ring.

H-3' 7.20 - 7.35 Multiplet 1H
Para-proton of

the phenyl ring.

H-6 3.70 - 3.80 Singlet 2H

Benzylic

methylene

protons.

H-1 2.60 - 2.70 Singlet 2H

Methylene

protons adjacent

to the nitrogen.

H-4, H-5 1.10 - 1.20 Singlet 6H
Equivalent

methyl protons.

OH Variable (broad) Singlet 1H

Hydroxyl proton,

chemical shift is

concentration

and solvent

dependent.

NH Variable (broad) Singlet 1H

Amine proton,

chemical shift is

concentration

and solvent

dependent.

Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum of 1-(benzylamino)-2-methylpropan-2-ol
is expected to show distinct signals for each carbon environment.
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Atom Number
Predicted Chemical Shift (δ,

ppm)
Notes

C-6' 139 - 141

Quaternary aromatic carbon

attached to the benzylic

carbon.

C-1', C-2', C-3', C-4', C-5' 127 - 129
Aromatic carbons of the phenyl

ring.

C-3 70 - 72
Quaternary carbon bearing the

hydroxyl group.

C-1 58 - 60
Methylene carbon adjacent to

the nitrogen.

C-6 53 - 55 Benzylic methylene carbon.

C-4, C-5 25 - 28 Equivalent methyl carbons.

Experimental Protocol for NMR Analysis
This section outlines a standard procedure for the preparation and analysis of a small organic

molecule like 1-(benzylamino)-2-methylpropan-2-ol using ¹H and ¹³C NMR spectroscopy.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-

50 mg for ¹³C NMR into a clean, dry vial.[1][2]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for non-polar to

moderately polar organic compounds.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial

containing the sample.[3]

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added (often already present in commercially available

deuterated solvents).[1]
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Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

Filtration and Transfer: If any particulate matter is present, filter the solution through a small

plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field

strength of 300 MHz or higher for better resolution.

Shimming: The magnetic field homogeneity should be optimized by shimming on the

deuterium lock signal of the solvent.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 8 to 16 scans.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 128 to 1024 scans or more, depending on the sample concentration.

Relaxation Delay: 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.
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Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the

internal standard (TMS at 0.00 ppm).

Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of 1-(benzylamino)-2-methylpropan-
2-ol with atom numbering corresponding to the assignments in the predicted NMR data tables.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

3. publish.uwo.ca [publish.uwo.ca]

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(benzylamino)-2-
methylpropan-2-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281687#1h-nmr-and-13c-nmr-of-1-benzylamino-2-
methylpropan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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